4-(diethylamino)-N-(2-fluorophenyl)benzamide -

4-(diethylamino)-N-(2-fluorophenyl)benzamide

Catalog Number: EVT-5673348
CAS Number:
Molecular Formula: C17H19FN2O
Molecular Weight: 286.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Benzamides are a class of organic compounds characterized by the presence of a benzene ring (C6H6) attached to an amide group (-C(O)NH2). Benzamide derivatives encompass a vast family of compounds with diverse structures and functions, often incorporating substitutions on the benzene ring and modifications to the amide nitrogen. They are commonly encountered in pharmaceutical research due to their ability to mimic peptide bonds and interact with biological targets, making them valuable scaffolds for drug discovery. For instance, they are explored as potential antipsychotics [ [] ], anticancer agents [ [], [], [] ], and anti-inflammatory agents [ [], [] ].

Synthesis Analysis
  • Amide bond formation: Reacting a substituted benzoyl chloride with a primary or secondary amine is a common method to form the benzamide core structure. [ [], [], [] ]
  • Palladium-catalyzed reactions: These reactions, such as Suzuki coupling and Buchwald-Hartwig amination, offer versatility in introducing substituents onto the benzene ring. [ [], [] ]
  • Multi-step synthesis: Complex benzamide derivatives often require multi-step synthetic routes involving protection and deprotection strategies and the use of various reagents and conditions. [ [], [] ]
Molecular Structure Analysis
  • Planarity: The benzamide core structure tends to adopt a planar conformation due to the resonance stabilization between the benzene ring and the amide group. [ [], [] ]
  • Substituent effects: Substituents can influence the electron density distribution within the molecule, impacting its physicochemical properties, such as lipophilicity and polarity, and interactions with biological targets. [ [], [], [] ]
  • Isomerism: The presence of chiral centers in the substituents can lead to the formation of stereoisomers, which may exhibit different biological activities. [ [] ]
Mechanism of Action
  • Receptor antagonism: Certain benzamide derivatives act as antagonists for specific receptors, such as dopamine D2 receptors [ [] ] or 5-HT3 receptors. [ [] ]
  • Enzyme inhibition: Some benzamide derivatives inhibit enzymes, such as histone deacetylases (HDACs) [ [], [], [], [] ], alkaline phosphatases [ [] ], or cholesteryl ester transfer protein (CETP). [ [] ]
  • Ion channel modulation: Some benzamide derivatives can modulate the activity of ion channels, such as transient receptor potential (TRP) channels [ [] ] or sodium channels. [ [] ]
Physical and Chemical Properties Analysis
  • Solubility: The solubility of these compounds can be influenced by the nature of the substituents, with polar groups enhancing water solubility and lipophilic groups increasing solubility in organic solvents. [ [] ]
  • Log P: The partition coefficient (Log P) is a measure of a compound's lipophilicity and can be significantly influenced by the nature and number of substituents. [ [] ]
Applications
  • Drug development: Benzamides serve as crucial building blocks for designing drugs targeting a wide range of diseases, including cancer [ [], [], [] ], neurological disorders [ [], [], [] ], and gastrointestinal disorders. [ [], [] ]
  • Chemical probes: These derivatives are used as chemical probes to investigate biological pathways and mechanisms, such as histone deacetylation [ [] ] or ion channel function. [ [] ]
  • Imaging agents: Radiolabeled benzamides, particularly those with affinity for melanin, are explored as imaging agents for melanoma. [ [], [], [], [] ]

(S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

Compound Description: This compound, designated as (S)-17b, exhibits potent inhibitory activity against human class I HDAC isoforms. It demonstrates significant antiproliferative effects against the human myelodysplastic syndrome (SKM-1) cell line. (S)-17b increases intracellular acetyl-histone H3 and P21 levels, induces G1 cell cycle arrest, and promotes apoptosis. In vivo studies using SKM-1 xenograft models reveal excellent antitumor activity. Notably, the compound displays superior antitumor efficacy in mice with intact immune systems compared to those with thymus deficiencies. Additionally, it exhibits a favorable pharmacokinetic profile in ICR mice and SD rats, minimal metabolic property differences across hepatocytes from five species, and low inhibition of the human ether-a-go-go (hERG) channel (IC50 = 34.6 μM) [].

N-(2-Amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA)

Compound Description: FNA exhibits selective inhibition towards class I HDACs (HDAC1, 2, and 3) and is particularly potent against HDAC3 (IC50: 95.48 nM) []. The compound shows promising antiproliferative activity against HepG2 cells with an IC50 value of 1.30 μM, outperforming SAHA (IC50: 17.25 μM) []. In vivo xenograft model studies demonstrate significant tumor growth inhibition by FNA (TGI of 48.89%) comparable to SAHA (TGI of 48.13%) []. Further investigations reveal that FNA promotes apoptosis and G2/M phase arrest in HepG2 cells, contributing to its antitumor activity. Interestingly, FNA synergizes with taxol and camptothecin to enhance their anticancer effects [].

N-(2,6-dimethylphenyl)-4-[[(diethylamino)acetyl]amino]benzamide (DEGA)

Compound Description: DEGA acts as a prodrug for the potent anticonvulsant LY201116 [4-amino-N-(2,6-dimethylphenyl)benzamide] []. In mice, DEGA undergoes sequential N-deethylations to form MEGA (the monoethylglycineamide analogue) and GA (the glycineamide analogue), both of which are further hydrolyzed to LY201116 []. All four compounds demonstrate anticonvulsant activity by inhibiting maximal electroshock-induced seizures (MES) in mice []. The in vivo conversion of DEGA and MEGA to LY201116 is inhibited by the acylamidase inhibitor bis-(p-nitrophenyl) phosphate (BNPP) [].

2-chloro-5-fluoro-N-(4-fluorophenyl)benzamide

Compound Description: This compound exhibits intermolecular N–H···O hydrogen bonds, forming chains along the [] direction in its crystal structure. Additionally, weak C–H···X (X: halogen) and X (lone pair)···π (benzene ring) interactions are observed [].

4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]benzamide

Compound Description: The crystal structure of this compound reveals that the thiazole ring is planar and forms dihedral angles of 15.08(9)° and 81.81(6)° with the 4-fluorophenyl and 2-fluorophenyl rings, respectively []. The 2-fluorophenyl ring exhibits disorder over two orientations. Intermolecular C—H⋯O hydrogen bonds are present in the structure [].

2-Fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide

Compound Description: This compound is synthesized through a microwave-assisted Fries rearrangement of (5-amino-3-methylsulfanyl-1H-1,2,4-triazol-1-yl)(2-fluorophenyl)methanone under catalyst- and solvent-free conditions []. The crystallographic analysis and theoretical studies using density functional theory (DFT) calculations provide insights into the intermolecular interactions, energy frameworks, and the mechanism of the Fries rearrangement, which involves an intimate ion pair as the key step [].

N-[(1R)-1-(3-Cyclopropoxy-4-fluorophenyl)-1-[3-fluoro-5-(1,1,2,2-tetrafluoroethoxy)phenyl]-2-phenylethyl]-4-fluoro-3-(trifluoromethyl)benzamide (BMS-795311)

Compound Description: BMS-795311 is a potent CETP inhibitor, a class of drugs that elevate HDL-C levels and potentially offer antiatherosclerotic benefits by enhancing reverse cholesterol transport (RCT) []. In preclinical studies, BMS-795311 effectively inhibited cholesteryl ester transfer activity at an oral dose of 1 mg/kg in human CETP/apoB-100 dual transgenic mice. It also increased HDL cholesterol content and size comparable to torcetrapib in moderately-fat fed hamsters []. Unlike torcetrapib, BMS-795311 didn’t exhibit blood pressure increase in rat telemetry studies or aldosterone synthase (CYP11B2) elevation in H295R cells [].

N1-(2,6-dimethylphenyl)-N2,N2-diethylglicynamid (lidocaine)

Relevance: While structurally different from 4-(diethylamino)-N-(2-fluorophenyl)benzamide, lidocaine's inclusion in a study on antiarrhythmic compounds [] highlights the broader context of investigating structurally diverse molecules for their potential in treating cardiac arrhythmias. This suggests that 4-(diethylamino)-N-(2-fluorophenyl)benzamide, with its benzamide core and diethylamino group, might warrant investigation for potential antiarrhythmic properties.

4-amino-N-[2-(diethylamino)ethyl]benzamide (procainamide)

Relevance: Procainamide shares a notable structural similarity with 4-(diethylamino)-N-(2-fluorophenyl)benzamide, particularly the presence of the diethylaminoethylbenzamide moiety. This resemblance, highlighted in a study exploring antiarrhythmic compounds [], suggests that 4-(diethylamino)-N-(2-fluorophenyl)benzamide might possess potential antiarrhythmic properties worth investigating.

N,N-bis(diethylamino) benzophenone (EMK)

Relevance: Although structurally distinct from 4-(diethylamino)-N-(2-fluorophenyl)benzamide, EMK's inclusion in a study on photopolymerization kinetics [] emphasizes the broader context of exploring benzophenone derivatives. This suggests that 4-(diethylamino)-N-(2-fluorophenyl)benzamide, with its benzamide core and diethylamino group, might possess potential photochemical properties that could be further investigated.

N-acetylamino-3-chloro-N-(2-diethylamino-ethyl) benzamide (NACPA)

Compound Description: NACPA displays superior pharmacokinetic properties compared to its parent compound, 4-amino-3-chloro-N-(2-diethylamino-ethyl) benzamide (3-CPA) []. Following intravenous administration, NACPA exhibits a higher Cmax (201 ± 21 vs. 33.6 ± 0.5 nmol/ml) and a longer elimination half-life (50 ± 0.8 vs. 36.6 ± 1.1 min) []. It also demonstrates significantly greater bioavailability (50% vs. 14%) []. Tissue accumulation studies reveal higher levels of NACPA compared to 3-CPA, particularly in the spleen. Cellular pharmacokinetics indicate that NACPA preferentially accumulates in lymphocyte-related cells. Furthermore, NACPA inhibits lymphocyte proliferation, INF-γ production, and chemotaxis in human peripheral lymphocytes, suggesting potential as an immunomodulatory agent [].

4‐amino‐5‐chloro‐N[2‐(diethylamino)ethyl]‐2‐[(butan‐2‐on‐3‐yl)oxy]-[carbonyl‐14C]benzamide hydrochloride (14C-batanopride)

Compound Description: This compound, 14C-batanopride, is a radiolabeled version of the gastroprokinetic agent batanopride. Its synthesis involved a 7-step sequence starting from 4-amino-2-hydroxy-[carbonyl-14C]benzoic acid []. The final product had a radiochemical purity of 95.6% and a specific activity of 29.8 μCi/mg [].

3-bromo-N-{(2S)-2-(4 -fluorophényl)-4-[3-(4-acétylpipérazin-1-yl)azétidin-1-yl]butyl}-N-méthyl-5-(trifluorométhyl)benzamide fumarate

Compound Description: This compound is a fumarate salt of a complex benzamide derivative. It has shown potential for treating gastrointestinal disorders [].

N-(3-acrylamidophenyl)-4-((4-(4-(4-fluorophenyl)-1-methyl-2-(methylthio)-1H-imidazol-5-yl)pyridin-2-yl)amino)benzamide (Compound 13)

Compound Description: Compound 13 is a potent and selective covalent JNK3 inhibitor with an IC50 in the low double-digit nanomolar range. It demonstrated covalent engagement with JNK3 in cells, confirmed by washout experiments and reduced binding to a JNK3(C154A)-NLuc mutant []. A photocaged version of compound 13 exhibited a 10-fold decrease in intracellular JNK3 binding affinity, which was fully restored upon UV irradiation at 365 nm [].

(E)-N-(2-Amino-4-fluorophenyl)-4-((3-(pyridin-3-yl)acrylamido)methyl)benzamide (Chidamide)

Compound Description: Chidamide is a subtype-selective histone deacetylase inhibitor clinically approved in China for relapsed and refractory peripheral T cell lymphoma. Its structure was definitively established through synthesis and X-ray diffraction studies [].

3-Fluoro-N-(3-(2-fluorophenyl)-4-(4-fluorophenyl)thiazol-2(3H)-ylidene)benzamide (Compound 6d)

Compound Description: Compound 6d exhibits significant α-glucosidase inhibitory activity with an IC50 value of 1.47 ± 0.05 μM, demonstrating its potential as an antidiabetic agent []. Computational analysis revealed a binding energy of -11.1 kcal/mol for compound 6d with the target enzyme, which was more favorable than the positive control, acarbose (-7.9 kcal/mol) [].

2″‐chloro‐N‐(3‐(4′‐fluorophenyl)‐4‐methylthiazol‐2(3H)‐ylidene) benzamide (Compound 2e)

Compound Description: Compound 2e is a potent and selective inhibitor of human tissue non-specific alkaline phosphatase (h-TNAP) with an IC50 value of 0.079 ± 0.002 μM []. It exhibits significant anticancer activity against various cancer cell lines, including MCF-7 (breast cancer), K-562 (bone marrow cancer), and HeLa (cervical cancer), while showing less toxicity towards normal BHK-21 cells []. The compound induces apoptosis in a dose-dependent manner and interacts with DNA in a non-covalent manner [].

(E)-N-(2-amino-4-fluorophenyl)-3-(1-cinnamyl-1H-pyrazol-4-yl)acrylamide (RGFP966)

Compound Description: RGFP966 is a selective inhibitor of histone deacetylase 3 (HDAC3) that shows therapeutic potential in a transgenic mouse model of Huntington's disease (HD) []. At doses of 10 and 25 mg/kg, RGFP966 improves motor function, provides neuroprotection (as evidenced by preserved striatal volume), and reduces glial fibrillary acidic protein (GFAP) immunoreactivity in the striatum of HD mice []. Mechanistically, RGFP966 lowers striatal expression of macrophage migration inhibitory factor (Mif), a hormone immune modulator linked to glial cell activation, potentially contributing to its beneficial effects in HD [].

4-(2-(3,7-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamido)-N-(4-fluorophenyl)benzamide (T-1-APFPB)

Compound Description: T-1-APFPB is a theobromine derivative designed as a VEGFR-2 inhibitor through computer-assisted drug design (CADD) []. It exhibits potent VEGFR-2 inhibitory activity with an IC50 of 69 nM []. In vitro studies show that T-1-APFPB effectively inhibits the growth of HepG2 and MCF-7 cancer cell lines with IC50 values of 2.24 ± 0.02 and 3.26 ± 0.02 μM, respectively []. Importantly, T-1-APFPB displays high selectivity towards cancer cells, exhibiting minimal toxicity against normal Vero cell lines []. Further investigation revealed that T-1-APFPB induces both early and late apoptosis in HepG2 cells [].

N-(2-(diethylamino)ethyl)-5-[18F]fluoropicolinamide ([18F]DMPY2)

Compound Description: [18F]DMPY2 is a radiolabeled pyridine-based benzamide derivative designed for positron emission tomography (PET) imaging of melanoma []. It exhibits high selectivity for melanoma cells, demonstrating over 103-fold higher uptake in B16F10 cells compared to control cells []. Biodistribution studies in B16F10 xenograft models show significant tumor uptake and retention (24.8% injected dose per gram of tissue at 60 minutes) []. MicroPET imaging reveals excellent tumor visualization with rapid background clearance, enabling clear delineation of both primary and metastatic lesions in preclinical models []. Importantly, [18F]DMPY2 outperforms [18F]fluorodeoxyglucose ([18F]FDG) and previously reported benzamide tracers in terms of tumor-to-liver ratios, indicating its potential as a sensitive and specific imaging agent for melanoma detection [].

N-(2-(diethylamino)ethyl)-2-(18)F-fluoropropanamide ((18)F-FPDA)

Compound Description: (18)F-FPDA is an aliphatic radiolabeled probe developed for PET imaging of melanoma []. It demonstrates melanin-dependent tumor targeting, with high uptake in pigmented B16F10 melanoma xenografts and minimal accumulation in non-pigmented U87MG tumors []. Small animal PET imaging confirms the specific targeting of melanotic tumors, achieving a tumor-to-muscle ratio of approximately 7:1 at 2 hours post-injection [].

4-(3-(4-cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluoro-N-(7-(hydroxyamino)-7-oxoheptyl)benzamide (Compound 2-75)

Compound Description: Compound 2-75 is a hybrid molecule incorporating structural elements from both enzalutamide and SAHA, aiming to target HSP90 and AR in enzalutamide-resistant prostate cancer cells with potentially reduced HDAC inhibitory activity []. Unlike SAHA, compound 2-75 demonstrated weaker inhibitory activity against nuclear and cytosolic histone deacetylases and did not induce significant hyperacetylation of histones H3 and H4 []. It effectively antagonized androgen-driven gene activation without promoting AR chromatin association []. Importantly, compound 2-75 induced the degradation of both AR and HSP90, decreased HSP90 levels, and induced hyperacetylation of the HDAC6 substrate α-tubulin []. Furthermore, it upregulated p21 and exhibited potent cytotoxicity against enzalutamide-resistant C4-2 prostate cancer cells, suggesting its potential as a lead compound for developing novel therapeutics targeting enzalutamide-resistant prostate cancer [].

(E)-3-(4-(3-(4-cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluorophenyl)-N-hydroxyacrylamide (Compound 1005)

Compound Description: Compound 1005 is another hybrid molecule, similar to compound 2-75, designed to target HSP90 and AR in enzalutamide-resistant prostate cancer cells while potentially minimizing pan-HDAC inhibition []. It exhibits a similar pharmacological profile to compound 2-75, including weaker HDAC inhibitory activity, degradation of AR and HSP90, and induction of p21 expression [].

Properties

Product Name

4-(diethylamino)-N-(2-fluorophenyl)benzamide

IUPAC Name

4-(diethylamino)-N-(2-fluorophenyl)benzamide

Molecular Formula

C17H19FN2O

Molecular Weight

286.34 g/mol

InChI

InChI=1S/C17H19FN2O/c1-3-20(4-2)14-11-9-13(10-12-14)17(21)19-16-8-6-5-7-15(16)18/h5-12H,3-4H2,1-2H3,(H,19,21)

InChI Key

XOKNNLDQOWVYOJ-UHFFFAOYSA-N

SMILES

CCN(CC)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2F

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.